N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(2-Methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring linked to an ethylamino group substituted with a 2-methyloxolane (tetrahydrofuran derivative) moiety.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[2-[(2-methyloxolan-3-yl)amino]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-8-10(4-7-15-8)12-5-6-13-11(14)9-2-3-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
JQFYMQXFCYOENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the reaction of 2-methyloxolan-3-ylamine with ethyl cyclopropanecarboxylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropanecarboxamide derivatives.
Scientific Research Applications
N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxamide Derivatives
Structural and Functional Analogues
N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-Methyl-1H-Pyrazol-3-yl)Amino]Pyrimidin-2-yl]Sulfanyl]Phenyl]Cyclopropanecarboxamide (Tozasertib Lactate)
- Structure : Cyclopropanecarboxamide linked to a pyrimidine-thiophenyl group with methylpiperazine and methylpyrazole substituents.
- Activity : Antineoplastic agent (MK-0457/VX-680), inhibits Aurora kinases in cancer therapy .
- Key Differences :
- The target compound lacks the pyrimidine-thiophenyl scaffold but shares the cyclopropanecarboxamide core.
- Tozasertib’s bulky aromatic substituents enhance kinase binding, whereas the oxolane group in the target compound may improve solubility or CNS penetration.
N-[(2-Chloro-6-Methylquinolin-3-yl)Methyl]-N-(Furan-2-ylMethyl)Cyclopropanecarboxamide
- Structure: Cyclopropanecarboxamide with quinoline and furanmethyl substituents.
- Key Differences: The quinoline and furan groups introduce aromatic π-stacking interactions, absent in the target compound’s oxolane. The chloro and methyl groups on quinoline may increase lipophilicity compared to the polar oxolane.
N-[2-(1H-Indol-3-yl)Ethyl]Cyclopropanecarboxamide
- Structure : Cyclopropanecarboxamide linked to an indole-ethyl group.
- Activity: Potential CNS activity (indole is a serotonin precursor) .
- Key Differences :
- Indole’s aromaticity and hydrogen-bonding capacity contrast with the oxolane’s ether oxygen, which may alter blood-brain barrier penetration.
N-(1-Ethyl-1,4-Diphenylbut-3-Enyl)Cyclopropanecarboxamide
- Structure : Cyclopropanecarboxamide with a diphenylbutenyl substituent.
- Activity: Unknown, but lipophilic diphenyl groups suggest membrane interaction or receptor binding .
- Key Differences :
- The extended hydrophobic chain could reduce solubility compared to the oxolane-containing target compound.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
Structural Features
The compound contains a cyclopropane ring, which is known for its strain and reactivity, potentially influencing its biological interactions. The presence of the methyloxolane moiety may enhance solubility and bioavailability.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing cyclopropane rings have been shown to possess antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
- Neuroprotective Effects : Certain analogs may modulate neurotransmitter systems, offering protective effects in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity :
- Antitumor Potential :
- Neuroprotective Mechanisms :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
